molecular formula C17H13F2NO5 B14162325 [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate CAS No. 391598-72-4

[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate

Cat. No.: B14162325
CAS No.: 391598-72-4
M. Wt: 349.28 g/mol
InChI Key: ACNOQAOXQYRSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole derivative, followed by the introduction of the amino-oxoethyl group through a series of nucleophilic substitution reactions. The final step involves esterification with 2,4-difluorobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing oxo groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the benzodioxole ring or amino group.

Scientific Research Applications

Chemistry

In chemistry, [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety can engage in π-π interactions with aromatic residues, while the amino-oxoethyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] benzoate
  • [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-fluorobenzoate
  • [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,5-difluorobenzoate

Uniqueness

Compared to similar compounds, [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate stands out due to the presence of two fluorine atoms on the benzoate group. This modification can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique candidate for various applications.

Properties

CAS No.

391598-72-4

Molecular Formula

C17H13F2NO5

Molecular Weight

349.28 g/mol

IUPAC Name

[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,4-difluorobenzoate

InChI

InChI=1S/C17H13F2NO5/c18-11-2-3-12(13(19)6-11)17(22)23-8-16(21)20-7-10-1-4-14-15(5-10)25-9-24-14/h1-6H,7-9H2,(H,20,21)

InChI Key

ACNOQAOXQYRSOO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC(=O)C3=C(C=C(C=C3)F)F

solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.